molecular formula C10H10N2O B1375452 2(1H)-Quinolinone, 5-amino-1-methyl- CAS No. 697738-99-1

2(1H)-Quinolinone, 5-amino-1-methyl-

Cat. No. B1375452
M. Wt: 174.2 g/mol
InChI Key: XUNJKWXYQMKWHJ-UHFFFAOYSA-N
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Description

The compound “2(1H)-Quinolinone, 5-amino-1-methyl-” likely belongs to the class of organic compounds known as quinolinones, which are compounds containing a quinoline moiety bearing a ketone group .


Synthesis Analysis

While specific synthesis methods for “2(1H)-Quinolinone, 5-amino-1-methyl-” are not available, similar compounds such as 5-aminopyrazoles have been synthesized using various methods . These methods often involve reactions with amines and other organic compounds .

Scientific Research Applications

  • 5-Amino-pyrazoles in Organic and Medicinal Synthesis

    • Application : 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • Method : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • Results : These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
  • 5-Amino-1-methyl-1H-pyrazole in Industrial Testing Applications

    • Application : This compound is used in various industrial testing applications .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine Derivatives

    • Application : 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .
    • Method : Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine .
    • Results : The specific results or outcomes of these syntheses are not detailed in the source .
  • 5-Amino-pyrazoles in Organic and Medicinal Synthesis

    • Application : 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • Method : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • Results : These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
  • Synthesis of 5-Substituted 1H-Tetrazoles

    • Application : 5-Substituted 1H-tetrazoles have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry .
    • Method : Researchers are still working to develop more efficient and ecofriendly methods for their synthesis .
    • Results : Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .
  • Synthesis of Imidazoles

    • Application : Imidazoles are synthetic organic heterocyclic compounds that play an important role in coordination chemistry as ligands, in material science as explosives, in photography, and act as carboxylic acid surrogates in medicinal chemistry .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .
  • 5-Amino-pyrazoles in Organic and Medicinal Synthesis

    • Application : 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • Method : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • Results : These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
  • Synthesis of 5-Substituted 1H-Tetrazoles

    • Application : 5-Substituted 1H-tetrazoles have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry .
    • Method : Researchers are still working to develop more efficient and ecofriendly methods for their synthesis .
    • Results : Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .
  • Synthesis of Imidazoles

    • Application : Imidazoles are synthetic organic heterocyclic compounds that play an important role in coordination chemistry as ligands, in material science as explosives, in photography, and act as carboxylic acid surrogates in medicinal chemistry .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The outcomes of these applications are not provided in the source .

properties

IUPAC Name

5-amino-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJKWXYQMKWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297137
Record name 5-Amino-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-methyl-1,2-dihydroquinolin-2-one

CAS RN

697738-99-1
Record name 5-Amino-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697738-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 50A (2.16 g, 10.6 mmol) in tetrahydrofuran (50 mL) was added to 5% Pd—C, wet (0.432 g, 4.06 mmol) in a 250 mL stainless steel pressure bottle. After 3 hours at about room temperature under 30 psi of hydrogen pressure, the mixture was filtered through a nylon membrane and concentrated. EtOH (22 mL) was added, and the yellow slurry was sonicated for 5 minutes and filtered, washing with EtOH (10 mL). The yellow solid was dried in a vacuum oven at 50° C. to provide the title compound (1.40 g, 8.04 mmol, 75% yield). MS (DCI) m/z 175 (M+N)+.
Quantity
2.16 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Quinolinone, 5-amino-1-methyl-
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